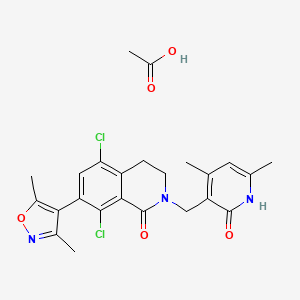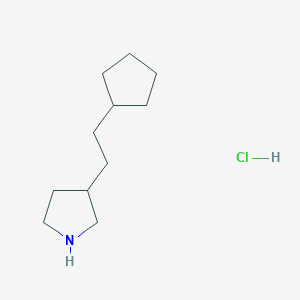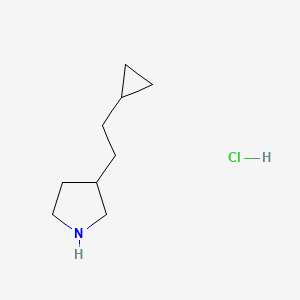![molecular formula C10H13NO2 B1485515 3-{[trans-2-Hydroxycyclobutyl]amino}phénol CAS No. 2165407-26-9](/img/structure/B1485515.png)
3-{[trans-2-Hydroxycyclobutyl]amino}phénol
Vue d'ensemble
Description
“3-{[trans-2-Hydroxycyclobutyl]amino}phenol” is a compound that can be used for pharmaceutical testing . It’s a derivative of 3-Aminophenol, an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol .
Synthesis Analysis
The synthesis of phenols like “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” can be achieved through various methods. One common method is the nucleophilic aromatic substitution reaction . The conditions necessary for an aryl halide to undergo this reaction include the presence of a strong base and a good leaving group .Molecular Structure Analysis
The molecular structure of “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” is derived from 3-Aminophenol. The molecular formula of 3-Aminophenol is C6H7NO . The presence of the hydroxycyclobutyl group in “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” would alter the structure slightly.Chemical Reactions Analysis
Phenols, including 3-Aminophenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions that “3-{[trans-2-Hydroxycyclobutyl]amino}phenol” would undergo could vary based on the conditions and reagents present.Physical And Chemical Properties Analysis
Phenols, including 3-Aminophenol, have unique physical and chemical properties. They form stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point . They are also more acidic than alcohols .Mécanisme D'action
The mechanism of action of THCAP is not fully understood. It has been suggested that THCAP may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It has also been suggested that THCAP may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
THCAP has been found to be useful in a variety of biochemical and physiological processes. It has been found to possess antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. It has also been found to possess anti-inflammatory activity, reducing the production of inflammatory compounds such as cytokines and prostaglandins. THCAP has also been found to possess anti-cancer activity, inhibiting the growth of cancer cells. Additionally, THCAP has been found to possess anti-microbial activity, inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
THCAP has been found to be a useful molecule for a variety of biochemical and physiological applications. THCAP has a number of advantages for use in laboratory experiments, including its relatively low cost, its ease of synthesis, and its wide range of potential applications. However, there are some limitations to the use of THCAP in laboratory experiments, including its relatively short shelf life and its potential to interact with other molecules.
Orientations Futures
The potential applications of THCAP in scientific research are numerous and varied. Future research could focus on the use of THCAP in the study of the effects of oxidative stress, the metabolism of cyclic amines, and the mechanism of action of certain drugs. Additionally, future research could focus on the use of THCAP in the study of the effects of various drugs on the body and the development of novel therapeutic agents based on THCAP. Finally, future research could focus on the use of THCAP in the development of novel diagnostic agents for the detection of various diseases.
Applications De Recherche Scientifique
Amélioration de la teneur en composés phénoliques dans les produits agricoles
Application foliaire : L'application d'acides aminés tels que la L-phénylalanine, la L-tryptophane et la L-tyrosine peut augmenter considérablement la teneur totale en composés phénoliques dans les plantes . Ceci est particulièrement bénéfique pour améliorer la valeur nutritionnelle et les avantages pour la santé des cultures comme les variétés de menthe, qui sont riches en composés phénoliques.
Interaction avec les protéines dans les systèmes alimentaires
Complexes phénoliques-protéines : Les composés phénoliques sont connus pour interagir avec les protéines, modifiant ainsi leur structure et leurs propriétés . Cette interaction est cruciale pour l'industrie alimentaire car elle peut affecter les propriétés nutritionnelles et fonctionnelles des produits alimentaires. Comprendre ces interactions grâce à la modélisation moléculaire et aux études de simulation peut conduire au développement de nutraceutiques et d'aliments fonctionnels .
Applications antioxydantes dans la conservation des aliments
Additifs alimentaires : Les antioxydants phénoliques sont largement utilisés dans l'industrie alimentaire pour prévenir les dommages oxydatifs et prolonger la durée de conservation des produits alimentaires . Ils peuvent être incorporés dans les produits laitiers et autres produits périssables afin de maintenir la qualité et la fraîcheur au fil du temps.
Safety and Hazards
Propriétés
IUPAC Name |
3-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-3-1-2-7(6-8)11-9-4-5-10(9)13/h1-3,6,9-13H,4-5H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBBBSXOBQKKED-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![methyl({[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1485443.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
![1-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485446.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)
![5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1485450.png)
![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)

